molecular formula C8H26O5Si4 B1218430 Octamethyltetrasiloxane-1,7-diol CAS No. 3081-07-0

Octamethyltetrasiloxane-1,7-diol

Cat. No. B1218430
Key on ui cas rn: 3081-07-0
M. Wt: 314.63 g/mol
InChI Key: VERNMKKMBJGSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06018011

Procedure details

2 g of 1,7-dihydroxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane were mixed with 3.5 g of N-1-(triethoxysilyl)ethyl-N-methylacetamide, in which 20 mg of zinc acetate had been dissolved. The reaction was followed with the aid of 29Si NMR spectroscopy. After a reaction time of 24 hours at room temperature, the OH groups had reacted quantitatively. The end groups formed were exclusively the desired 1-(N-methylacetamido)ethyldiethoxysiloxy groups. Ethoxydimethylsiloxy groups, which could have formed through reaction of the OH groups with ethanol, were not observed. Triethoxysiloxy end groups, which could have been produced by elimination of N-methylacetamide from the N-1-(triethoxysilyl)ethyl-N-methylacetamide used, were likewise not detectable.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N-1-(triethoxysilyl)ethyl-N-methylacetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](O)(C)C.[CH2:18]([O:20][Si:21]([O:32][CH2:33][CH3:34])([O:29][CH2:30][CH3:31])[CH:22]([N:24]([CH3:28])[C:25](=[O:27])[CH3:26])[CH3:23])[CH3:19]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.C(O)C>[CH3:22][NH:24][C:25](=[O:27])[CH3:26].[CH2:30]([O:29][Si:21]([O:32][CH2:33][CH3:34])([O:20][CH2:18][CH3:19])[CH:22]([N:24]([CH3:28])[C:25](=[O:27])[CH3:26])[CH3:23])[CH3:31] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O[Si](O[Si](O[Si](O[Si](C)(C)O)(C)C)(C)C)(C)C
Name
N-1-(triethoxysilyl)ethyl-N-methylacetamide
Quantity
3.5 g
Type
reactant
Smiles
C(C)O[Si](C(C)N(C(C)=O)C)(OCC)OCC
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had been dissolved
CUSTOM
Type
CUSTOM
Details
After a reaction time of 24 hours at room temperature, the OH groups had reacted quantitatively
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The end groups formed

Outcomes

Product
Name
Type
product
Smiles
CNC(C)=O
Name
Type
product
Smiles
C(C)O[Si](C(C)N(C(C)=O)C)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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